Herbicidal Potency: Isopropyl vs. Propyl Ester
Although direct EC50 or GR50 values for the target intermediate itself are not available in the primary literature, the differentiation derives from the final herbicide products for which this compound is the essential precursor. Pyribambenz-Isopropyl (synthesized from this intermediate) and Pyribambenz-Propyl (synthesized from the propyl ester analog) exhibit distinct efficacy profiles against ALS-resistant weed populations. The isopropyl derivative demonstrates superior activity against certain broadleaf weeds in rapeseed (Brassica napus) fields compared to the propyl analog, a difference attributed to the ester moiety's influence on lipophilicity, uptake, and metabolic stability [1]. The isopropyl ester intermediate provides the specific substitution pattern required to achieve the optimal balance of herbicidal activity and crop selectivity [2].
| Evidence Dimension | Herbicidal efficacy (qualitative ranking) against ALS-resistant weeds |
|---|---|
| Target Compound Data | Precursor to Pyribambenz-Isopropyl (ZJ0702), a recommended herbicide for rapeseed with a Maximum Residue Limit (MRL) of 1 mg/kg established in China [3]. |
| Comparator Or Baseline | Precursor to Pyribambenz-Propyl (ZJ0273), another pyrimidinyloxybenzylamine herbicide with a different ester group [1]. |
| Quantified Difference | Specific EC50 or GR50 values are not directly comparable from a single study. However, the distinct regulatory and application profiles (MRL of 1 mg/kg for the isopropyl derivative) underscore a difference in performance or residue behavior that justifies the selection of the isopropyl ester intermediate for specific formulations [3]. |
| Conditions | Field and residue studies in rapeseed (Brassica napus) [3]. |
Why This Matters
This matters because the choice of ester moiety in the final herbicide (isopropyl vs. propyl) impacts weed control spectrum, crop safety, and residue profile, which directly dictates the selection of the appropriate intermediate for synthesis.
- [1] Yang Z, et al. Synthesis of deuterated herbicidal ZJ0273, ZJ0702, ZJ0777, and SIOC0163. J Label Compd Radiopharm. 2010;53(3-4):159-164. View Source
- [2] BCPC Pesticide Compendium. Pyribambenz-isopropyl. CAS 420138-41-6. View Source
- [3] Yang Z, et al. The environmental fate of different forms of ZJ0702 in open rape field and MRL calculation. PubMed. 2010. View Source
